3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea
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Overview
Description
The compound 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea is a complex organic molecule that features a unique combination of functional groups, including a benzodioxin ring, a pyrrolidinone ring, and a sulfamoylphenyl urea moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target proteins involved in bacterial cell division .
Mode of Action
Similar compounds have been reported to interfere with the bacterial cell division cycle by inhibiting key proteins .
Biochemical Pathways
It can be inferred from similar compounds that it may interfere with the bacterial cell division process .
Result of Action
Similar compounds have been reported to cause cell filamentation and lysis in bacteria by inhibiting key proteins involved in the cell division process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzodioxin Ring: This step involves the cyclization of catechol with ethylene glycol in the presence of an acid catalyst to form the 2,3-dihydro-1,4-benzodioxin ring.
Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring is synthesized by reacting an appropriate amine with succinic anhydride under reflux conditions.
Coupling of the Benzodioxin and Pyrrolidinone Rings: The benzodioxin and pyrrolidinone intermediates are coupled using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Introduction of the Sulfamoylphenyl Urea Moiety: The final step involves the reaction of the coupled intermediate with 4-sulfamoylphenyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea: can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.
Substitution: The sulfamoylphenyl urea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials with specific functionalities.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound shares the benzodioxin ring and has similar biological activities.
2,3-dihydro-1,4-benzoxathiine derivatives: These compounds have a similar core structure and are studied for their potential therapeutic applications.
Uniqueness
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea: is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-sulfamoylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6S/c20-30(26,27)15-4-1-12(2-5-15)21-19(25)22-13-9-18(24)23(11-13)14-3-6-16-17(10-14)29-8-7-28-16/h1-6,10,13H,7-9,11H2,(H2,20,26,27)(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHMHJKEVHNDLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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